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Benzenebutanamine, N-hydroxy-

Cat. No.: B13185361
M. Wt: 165.23 g/mol
InChI Key: XUTPBEFGJJKJNC-UHFFFAOYSA-N
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Description

Significance of N-Hydroxy Amines in Organic Chemistry and Chemical Biology

N-hydroxy amines, characterized by the presence of a hydroxyl group attached to a nitrogen atom, are a pivotal class of compounds in both organic chemistry and chemical biology. Their significance stems from their versatile reactivity and their role as key intermediates in various biological processes. In organic synthesis, the N-O bond of hydroxylamines is relatively weak, making them valuable precursors for a range of transformations, including the formation of nitrogen-containing heterocycles and the introduction of amino groups into complex molecules. sioc-journal.cn O-protected NH-free hydroxylamine (B1172632) derivatives, for instance, have emerged as important electrophilic aminating reagents. researchgate.net

From a biological perspective, the N-hydroxylation of amines is a critical metabolic pathway, often mediated by cytochrome P450 enzymes. nih.gov This process can lead to the bioactivation of certain compounds, and the resulting N-hydroxy metabolites can exhibit a range of biological activities. The study of N-hydroxy amines is therefore crucial for understanding the mechanisms of drug metabolism and toxicity.

Contextualizing Benzenebutanamine, N-hydroxy- within Broader Synthetic and Mechanistic Frameworks

Benzenebutanamine, N-hydroxy- can be contextualized within the broader frameworks of synthetic organic chemistry and reaction mechanisms. The synthesis of N-hydroxy alkylamines can be approached through several general methods. One common strategy involves the reductive amination of aldehydes and ketones with hydroxylamine. acs.org Another approach is the direct oxidation of the corresponding primary amine, although this can sometimes lead to over-oxidation products. More recent methods focus on the development of novel reagents for the direct and selective installation of the N-hydroxyalkylamine moiety. chemrxiv.org

Mechanistically, the chemistry of N-hydroxy amines is rich and varied. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding and act as a leaving group in certain reactions. The N-O bond can undergo homolytic or heterolytic cleavage, leading to radical or ionic intermediates, respectively. sioc-journal.cn Understanding these mechanistic pathways is essential for controlling the reactivity of N-hydroxy amines and harnessing them for synthetic purposes. For instance, computational studies using density functional theory (DFT) have been employed to elucidate the mechanisms of P450-catalyzed N-hydroxylation of aromatic amines, suggesting a hydrogen atom transfer pathway. researchgate.net

Historical Development of Research Pertaining to Benzenebutanamine, N-hydroxy- Precursors and Analogues

The study of Benzenebutanamine, N-hydroxy- is built upon a long history of research into its fundamental components: hydroxylamine and related amine structures. Hydroxylamine (NH₂OH) itself was first prepared in 1865 by Wilhelm Clemens Lossen, who reacted tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.org The pure compound was later isolated in 1891. wikipedia.org This discovery opened the door to the synthesis of a vast array of hydroxylamine derivatives.

Research into the synthesis and reactivity of amines, the parent class of compounds for Benzenebutanamine, has been a cornerstone of organic chemistry for over a century. The development of methods for the synthesis of primary amines, such as the Gabriel synthesis and the reduction of nitriles and amides, laid the groundwork for accessing the precursors to N-hydroxy amines. In parallel, the study of the biological activity of phenylethylamine and its analogues, which share a similar structural motif with Benzenebutanamine, has a long history in medicinal chemistry. While specific historical research on Benzenebutanamine, N-hydroxy- is not extensively documented, the cumulative knowledge gained from the study of hydroxylamines, alkylamines, and their various derivatives provides the essential foundation for contemporary investigations into this specific compound.

Data Table: Physicochemical Properties of Benzenebutanamine

PropertyValueSource
CAS Number13214-66-9 chemeo.comchemicalbook.com
Molecular FormulaC₁₀H₁₅N chemeo.comchemicalbook.com
Molecular Weight149.23 g/mol chemeo.com
Boiling Point123-124 °C at 17 mmHg chemicalbook.com
Density0.944 g/mL at 25 °C chemicalbook.com
Refractive Indexn20/D 1.519 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13185361 Benzenebutanamine, N-hydroxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(4-phenylbutyl)hydroxylamine

InChI

InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

XUTPBEFGJJKJNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNO

Origin of Product

United States

Synthetic Methodologies for Benzenebutanamine, N Hydroxy

Established Synthetic Routes to N-Hydroxybenzenebutanamine

Established methods for synthesizing N-hydroxyamines, such as Benzenebutanamine, N-hydroxy-, primarily involve two strategic approaches: the reductive amination of a carbonyl compound or the direct oxidation of a suitable nitrogen-containing precursor.

Reductive Amination Pathways for N-Hydroxyamine Formation

Reductive amination is a versatile method for forming amines from carbonyl compounds. rsc.org To synthesize Benzenebutanamine, N-hydroxy-, this pathway would typically start with a ketone, specifically 4-phenylbutan-2-one. This ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime intermediate, (E)-4-phenylbutan-2-one oxime. nih.gov This intermediate is then reduced to the final N-hydroxy- product. mdma.ch

The key to this process is the selection of a mild reducing agent that can reduce the C=N bond of the oxime without further reducing the N-OH group to an NH₂ group. incatt.nl

Key Steps:

Oxime Formation: Reaction of 4-phenylbutan-2-one with hydroxylamine hydrochloride in a suitable solvent like ethanol, often with a mild base to liberate the free hydroxylamine. nih.govsmolecule.com

Reduction: Selective reduction of the resulting oxime to the hydroxylamine.

Oxidation of Nitrogen-Containing Precursors to Yield Benzenebutanamine, N-hydroxy-

The direct oxidation of the parent primary amine, 4-phenylbutan-2-amine, is a primary route to obtaining Benzenebutanamine, N-hydroxy-. nih.govnih.gov This N-hydroxylation is a known metabolic pathway for many primary and secondary amines, often mediated by enzymes like Cytochrome P450. acs.orgnih.gov Chemical methods have been developed to mimic this transformation.

A significant challenge in the oxidation of primary amines is preventing over-oxidation to the corresponding nitroso or nitro compounds. mdma.ch The choice of oxidizing agent and reaction conditions is therefore critical. One established method involves forming a benzylimine derivative of the primary amine, oxidizing it to an oxaziridine (B8769555), and then hydrolyzing the oxaziridine to yield the N-hydroxy- product. mdma.chresearchgate.net This multi-step process can offer high yields and preserve stereochemistry if a chiral amine is used as a starting material. mdma.ch

For instance, the synthesis of N-hydroxyamphetamine, a close structural analog, was achieved by oxidizing the corresponding secondary amine with m-CPBA to give the N-hydroxy derivative in good yield. mdma.ch

Novel Approaches and Advancements in Benzenebutanamine, N-hydroxy- Synthesis

Recent advancements in chemical synthesis focus on improving efficiency, sustainability, and selectivity. These principles are applicable to the production of Benzenebutanamine, N-hydroxy-.

Green Chemistry Principles in Benzenebutanamine, N-hydroxy- Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.marsc.org For the synthesis of Benzenebutanamine, N-hydroxy-, this involves several strategies.

Key Green Strategies:

Safer Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). imist.matandfonline.com Some reactions can even be performed under solvent-free conditions. researchgate.net

Catalysis: Utilizing catalytic methods, including biocatalysis (enzymes) or reusable metal catalysts, to improve reaction efficiency, lower energy requirements, and reduce waste. incatt.nlresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. imist.ma One-pot reactions, where multiple steps are performed sequentially in the same vessel, are a prime example of this principle. rsc.orgnih.gov

For example, amine dehydrogenases (AmDHs) have been developed for the reductive amination of ketones, including 4-phenylbutan-2-one, using ammonia. researchgate.netresearchgate.net While this produces the primary amine, similar biocatalytic approaches could be envisioned for synthesizing hydroxylamines, offering high selectivity and operating under mild, aqueous conditions.

Chemo- and Regioselective Synthesis of Benzenebutanamine, N-hydroxy-

Achieving selectivity is a paramount challenge in the synthesis of complex molecules. For Benzenebutanamine, N-hydroxy-, two types of selectivity are crucial:

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the reductive amination pathway, the reducing agent must selectively reduce the oxime (C=N) without affecting the phenyl ring or the newly formed N-OH bond. Modern catalysts, such as specific iridium complexes, have shown exceptional chemoselectivity in the hydrogenation of oximes to hydroxylamines. incatt.nl

Regioselectivity: This involves controlling the position of a chemical change when multiple sites are available. In the direct oxidation of 4-phenylbutan-2-amine, the desired reaction is N-hydroxylation. However, oxidation can also occur at the benzylic carbon or on the aromatic ring (C-hydroxylation). wikiwand.com Controlling this regioselectivity often requires sophisticated catalysts or enzymatic systems that can direct the oxidant to the nitrogen atom. acs.orgnih.govresearchgate.net For example, theoretical studies on cytochrome P450 enzymes have explored the mechanisms that differentiate N-hydroxylation from C-hydroxylation. nih.govacs.org The development of catalysts that can achieve selective N-alkylation or amination highlights the progress in controlling regioselectivity in amine synthesis. ethz.chnih.govnih.govacs.org

Optimization Strategies for Benzenebutanamine, N-hydroxy- Synthesis

Optimizing a synthetic protocol involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

For the synthesis of Benzenebutanamine, N-hydroxy-, optimization would focus on several key areas depending on the chosen route.

For Reductive Amination: Optimization would involve screening different reducing agents, catalysts (if applicable), solvents, pH, and temperature to find the ideal conditions for selective oxime reduction. incatt.nl A study on the catalytic hydrogenation of oximes found that protic solvents like tert-amyl alcohol, in combination with an acid co-catalyst, provided high activity and selectivity. incatt.nl

For Direct Oxidation: The focus would be on the choice of oxidant, the molar ratio of oxidant to substrate, temperature, and reaction time to favor N-hydroxylation and prevent over-oxidation or side reactions.

For Continuous Flow Synthesis: Parameters such as feed flow rate, reactor temperature, pressure, and material concentration would be systematically investigated to achieve the highest possible yield and purity, as demonstrated in the synthesis of related hydroxylamines. mdpi.com

Catalyst Development and Reaction Condition Tuning

The successful synthesis of Benzenebutanamine, N-hydroxy- via the catalytic reduction of 4-phenyl-2-butanone oxime is highly dependent on the choice of catalyst and the fine-tuning of reaction conditions to favor the formation of the hydroxylamine over the primary amine. dntb.gov.uanih.gov

Catalyst Systems:

Historically, platinum-based heterogeneous catalysts, such as platinum on carbon (Pt/C) or Adam's catalyst (PtO₂), have been employed for oxime reduction. dntb.gov.uaresearchgate.net However, these systems often require harsh conditions and can lead to over-reduction to the primary amine. dntb.gov.ua More recent advancements have focused on developing more selective catalyst systems.

Iridium-Based Catalysts: Chiral iridium complexes, particularly those with Cp* (pentamethylcyclopentadienyl) ligands, have shown exceptional activity and selectivity in the asymmetric hydrogenation of oximes to chiral hydroxylamines. incatt.nl These catalysts are often air and moisture-stable, making them practical for laboratory use. incatt.nl The presence of an acid co-catalyst is crucial for activating the oxime substrate. incatt.nl

Nickel-Based Catalysts: Earth-abundant nickel catalysts have emerged as a cost-effective alternative for the asymmetric reduction of oximes. mdpi.comincatt.nl These systems also operate under hydrogen pressure and in the presence of an acid, demonstrating high yields and enantioselectivities for N,O-disubstituted hydroxylamines. mdpi.com

Platinum on Ceria-Zirconia: A notable heterogeneous system involves platinum supported on a ceria-zirconia solid solution. This catalyst has demonstrated high yields for hydroxylamine synthesis from oximes under ambient conditions using a green solvent system of THF:H₂O. dntb.gov.ua

Reaction Condition Tuning:

The tuning of reaction conditions is critical to maximize the yield of the desired N-hydroxy- product and minimize the formation of the corresponding primary amine.

Acid Co-catalyst: The use of a stoichiometric amount of a strong Brønsted acid is a common strategy to enhance the reactivity of the oxime and promote the formation of the hydroxylamine. dntb.gov.uanih.gov The acid protonates the oxime nitrogen, activating the C=N bond for reduction. incatt.nl Acids such as methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA) have been used effectively. incatt.nl

Solvent: The choice of solvent can significantly influence reaction performance. Protic solvents are generally preferred, with alcohols like methanol (B129727) or more sterically hindered alcohols such as tert-amyl alcohol showing good results. incatt.nl The solvent can affect the equilibrium between the E/Z isomers of the oxime, which in turn can impact stereoselectivity in asymmetric hydrogenations. incatt.nl

Hydrogen Pressure: The pressure of hydrogen gas is a key parameter in catalytic hydrogenation. While higher pressures can increase the reaction rate, they may also favor over-reduction to the primary amine. Optimal pressures must be determined for each catalyst system. For instance, iridium-catalyzed reactions have been successfully carried out at various pressures, while some nickel-catalyzed reductions require higher pressures of around 50 bar. incatt.nlmdpi.com

Temperature: Reaction temperatures are typically kept moderate. While elevated temperatures can speed up the reaction, they can also promote the undesired N-O bond cleavage. Room temperature conditions are often sufficient for highly active catalyst systems. researchgate.net

Below is a table summarizing typical catalyst systems and conditions for the selective reduction of oximes to hydroxylamines, which would be applicable to the synthesis of Benzenebutanamine, N-hydroxy-.

Catalyst SystemAcid Co-catalystSolventH₂ PressureTemperatureTypical Yield of HydroxylamineReference
Cp*Ir(C,N) complexMsOH or TFAtert-Amyl alcoholVariableRoom Temp.High incatt.nl
Pt/CeO₂-ZrO₂None specifiedTHF/H₂OAmbientAmbientUp to 99% dntb.gov.ua
Nickel ComplexAcidNot specified50 barNot specifiedUp to 99% mdpi.com
PtO₂ (Adam's catalyst)Strong Brønsted AcidVarious~3 barRoom Temp.Variable researchgate.net

Scale-Up Considerations for Laboratory and Research Applications

Scaling up the synthesis of Benzenebutanamine, N-hydroxy- from milligram to multi-gram or kilogram laboratory scales requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Oximation Step:

The initial formation of 4-phenyl-2-butanone oxime from 4-phenyl-2-butanone and a hydroxylamine salt is a relatively straightforward condensation reaction. google.com

Reagent Stoichiometry and Addition: Careful control of the stoichiometry of the hydroxylamine salt and the base is necessary. On a larger scale, exothermic reactions may occur upon addition of reagents, necessitating controlled addition rates and efficient cooling.

Solvent Volume and Work-up: The volume of the solvent (e.g., water or alcohol) needs to be scaled appropriately to maintain a manageable reaction concentration. google.com The work-up procedure, which typically involves extraction and crystallization, must be adapted for larger volumes. The use of larger-scale laboratory equipment, such as separatory funnels and reactors with bottom outlets, becomes necessary.

Crystallization and Purification: Achieving efficient crystallization on a larger scale can be challenging. Seeding, controlled cooling rates, and selection of an appropriate recrystallization solvent are critical for obtaining a pure product with good recovery.

Catalytic Reduction Step:

The catalytic hydrogenation of the oxime is the more critical step in terms of scale-up.

Catalyst Loading and Recovery: While homogeneous catalysts can offer high selectivity, their removal from the product on a larger scale can be problematic. Heterogeneous catalysts are generally preferred for ease of separation by filtration. researchgate.net However, ensuring efficient mixing and contact between the catalyst, substrate, and hydrogen gas in a larger reactor is crucial. Catalyst loading (substrate-to-catalyst ratio) may need to be optimized for cost-effectiveness; successful gram-scale reductions have been reported with substrate-to-catalyst ratios of 1000:1. mdpi.com

Heat and Mass Transfer: Hydrogenation reactions are often exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and control selectivity. The reactor must have adequate cooling capacity. Furthermore, efficient stirring is required to ensure good mass transfer of hydrogen gas into the liquid phase and to keep the catalyst suspended in the case of a heterogeneous system.

Safety with Hydrogen: The use of hydrogen gas under pressure on a larger scale poses significant safety risks. The reaction must be conducted in a well-ventilated area, using appropriately rated pressure equipment and with proper safety protocols in place.

Product Isolation: After the reaction, the catalyst is removed (typically by filtration through a pad of celite for heterogeneous catalysts). The work-up involves removing the solvent and purifying the product, often through column chromatography or crystallization of a salt form. On a larger scale, crystallization is often more practical than chromatography.

A recent report detailed the scale-up of an iridium-catalyzed asymmetric hydrogenation of an oxime to produce a 25-gram batch of a chiral hydroxylamine, demonstrating the feasibility of such processes for laboratory and research applications. incatt.nl

The table below outlines key considerations for scaling up the proposed synthesis.

Process StepParameterSmall-Scale (mg)Laboratory Scale-Up (g-kg)Key Considerations
Oximation Reaction VesselRound-bottom flaskJacketed glass reactorHeat control, ease of handling
PurificationColumn ChromatographyCrystallizationEfficiency, solvent use, throughput
Reduction Catalyst TypeHomogeneous or HeterogeneousHeterogeneous preferredEase of separation, cost
HydrogenationBalloon pressureHigh-pressure reactor/autoclaveSafety, precise pressure control
Heat ManagementStir plate/oil bathJacketed reactor with coolingPrevent side reactions, ensure safety
Product IsolationChromatographyExtraction and CrystallizationScalability and purity

Advanced Spectroscopic and Structural Elucidation Techniques for Benzenebutanamine, N Hydroxy

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of Benzenebutanamine, N-hydroxy-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Benzenebutanamine, N-hydroxy-, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of Benzenebutanamine, N-hydroxy- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.0 and 7.5 ppm. The integration of these signals would correspond to five protons. The benzylic protons (on the carbon adjacent to the benzene ring) and the other methylene (B1212753) protons of the butyl chain would resonate further upfield. The protons on the carbon attached to the nitrogen atom would be expected to show a chemical shift influenced by the electron-withdrawing nature of the N-hydroxy group. The hydroxyl proton and the proton on the nitrogen atom can have variable chemical shifts and may sometimes be broad or exchange with deuterium (B1214612) in deuterated solvents.

A guide to typical proton chemical shifts can be helpful in predicting the spectrum. compoundchem.com The number of signals and their splitting patterns (e.g., singlet, doublet, triplet, multiplet) provide information about the connectivity of the atoms. mnstate.edu

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The benzene ring would show several signals in the aromatic region (typically δ 125-150 ppm). The four methylene carbons of the butyl chain would each give a distinct signal in the aliphatic region of the spectrum. The chemical shift of the carbon atom bonded to the N-hydroxy group would be influenced by the electronegativity of the nitrogen and oxygen atoms. A typical range for carbons bonded to nitrogen in amines is δ 30-50 ppm.

Carbon Atom Predicted ¹³C NMR Chemical Shift (ppm)
C1 (attached to N)50-60
C225-35
C330-40
C4 (benzylic)35-45
Aromatic CH125-130
Aromatic C (ipso)140-145

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Benzenebutanamine, N-hydroxy-

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The molecular formula of Benzenebutanamine, N-hydroxy- is C₁₀H₁₅NO, which corresponds to a molecular weight of approximately 165.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165.

The fragmentation of hydroxylamines in mass spectrometry can be complex. The fragmentation of diacetylated alicyclic primary hydroxylamines has been shown to produce characteristic fragment ions. nih.gov For Benzenebutanamine, N-hydroxy-, common fragmentation pathways could involve cleavage of the butyl chain and rearrangements. It is important to distinguish the mass spectrum from that of potential N-oxide isomers, which can exhibit different fragmentation patterns, such as the characteristic loss of an oxygen atom ([M+H-O]⁺) under certain ionization conditions. nih.govacs.org

Ion m/z (expected) Possible Structure/Fragment
[M]⁺165Molecular Ion
[M-OH]⁺148Loss of hydroxyl radical
[C₇H₇]⁺91Tropylium ion (from benzyl (B1604629) fragmentation)
[C₄H₁₀N]⁺72Cleavage of the butyl chain

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification in Benzenebutanamine, N-hydroxy-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzenebutanamine, N-hydroxy- would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. The O-H and N-H stretching vibrations typically appear as broad bands in the region of 3200-3600 cm⁻¹, often overlapping. The broadness is due to hydrogen bonding. Aromatic C-H stretches are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. The N-O stretching vibration in hydroxylamines can also be observed. researchgate.netcdnsciencepub.com

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (amine)3200-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1450-1600
N-O stretch~900-1100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzene ring in Benzenebutanamine, N-hydroxy- is the primary chromophore. It is expected to exhibit characteristic absorption bands in the UV region. Typically, benzene and its simple alkyl derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The presence of the N-hydroxybutyl group may cause a slight shift in the position and intensity of these bands. The kinetics of reactions involving similar aromatic amines have been studied using UV-Vis spectroscopy. nih.gov

Transition Approximate λmax (nm)
π → π* (E2-band)~210
π → π* (B-band)~260

Note: The solvent can influence the exact position of the absorption maxima.

Advanced Chromatographic Methods for Purification and Purity Assessment of Benzenebutanamine, N-hydroxy-

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. For Benzenebutanamine, N-hydroxy-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and purification of a wide range of compounds. A reversed-phase HPLC method would be suitable for Benzenebutanamine, N-hydroxy-. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector set at one of the absorption maxima of the compound (e.g., ~260 nm). The purity of the compound can be determined by the percentage of the total peak area that corresponds to the main component. For the purification of aliphatic amines, derivatization is sometimes employed to enhance detectability and improve chromatographic performance. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. The analysis of hydroxylamines by GC can be challenging due to their potential for thermal degradation. To overcome this, derivatization is often employed to create more stable and volatile derivatives. For example, silylation or trifluoroacetylation can be used to protect the N-hydroxy group. nih.gov GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive and selective method for both separation and identification. The use of shorter columns and faster temperature programming can also help to minimize on-column degradation of thermally labile compounds. chromatographyonline.com

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLCC18 (Reversed-Phase)Acetonitrile/WaterUV (e.g., 260 nm)Purity assessment, Purification
GC-MSPhenyl-methyl polysiloxaneHeliumMass SpectrometryPurity assessment, Identification of impurities

Computational and Theoretical Studies on Benzenebutanamine, N Hydroxy

Quantum Chemical Calculations for Electronic Structure and Reactivity of Benzenebutanamine, N-hydroxy-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT studies on N-hydroxy compounds and related phenethylamine (B48288) structures are used to determine key electronic and structural parameters. nih.govresearchgate.net For Benzenebutanamine, N-hydroxy-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++g**, would be employed to optimize the molecular geometry and compute various properties. nih.gov

Key parameters derived from DFT calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. This is invaluable for predicting how the molecule will interact with other molecules or biological receptors.

A theoretical study on a related compound, N,N-diethylhydroxylamine, utilized DFT to help assign photoelectron spectra and understand the structure of the ionized cation. illinois.edu Similarly, DFT has been applied to study tautomerism in N-hydroxy amidines, revealing the stability of different forms and the energy barriers for their interconversion. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for a Phenethylamine Analogue Note: This table presents hypothetical data for Benzenebutanamine, N-hydroxy- based on typical values for similar molecules, as specific experimental or computational data is not available in the cited literature.

ParameterCalculated Value (a.u.)Description
HOMO Energy-0.235Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy0.045Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap0.280Indicator of chemical stability and reactivity.
Dipole Moment2.5 DebyeMeasure of the molecule's overall polarity.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants and the positions of atoms, without using empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results.

Ab initio calculations have been used to study the structure-activity relationships of phenethylamine, comparing results with semi-empirical methods. acs.org These studies can accurately predict conformational energies and electrostatic potentials, which are key to understanding how these molecules interact with biological targets. acs.org For N-hydroxy compounds like N-hydroxyurea, ab initio molecular dynamics simulations have been crucial in studying hydration and conformational equilibria in aqueous solutions, revealing that the relative stability of conformers can change significantly from the gas phase to a solution. mdpi.comresearchgate.net This highlights the importance of solvent effects in molecular modeling. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations of Benzenebutanamine, N-hydroxy- and its Interactions

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time.

The biological activity of a flexible molecule like Benzenebutanamine, N-hydroxy- is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers of a molecule and the energy barriers between them.

Computational methods can systematically rotate the molecule's rotatable bonds to map its potential energy surface. researchgate.netscispace.com For similar N-hydroxy compounds, studies have identified different stable conformers, such as the E and Z forms of N-hydroxyurea, and determined their relative stabilities in both the gas phase and in solution. mdpi.comresearchgate.net For Benzenebutanamine, N-hydroxy-, key rotatable bonds would include the C-C bonds in the butyl chain and the C-N and N-O bonds. The analysis would reveal which shapes the molecule is most likely to adopt, providing insight into the conformation that might be responsible for binding to a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its target. nih.govscielo.org.za

For Benzenebutanamine, N-hydroxy-, docking studies would be performed against hypothetical biological targets known to interact with phenethylamines or N-hydroxy compounds. Examples of such targets could include monoamine transporters, G-protein coupled receptors (GPCRs) like serotonin (B10506) or dopamine (B1211576) receptors, or enzymes. mdpi.comnih.gov

The docking process involves:

Obtaining the 3D structures of the ligand (Benzenebutanamine, N-hydroxy-) and the target protein (e.g., from the Protein Data Bank).

Placing the ligand in the binding site of the protein.

Using a scoring function to evaluate and rank different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

Docking studies on similar compounds have successfully predicted binding interactions. For instance, docking of vanillylacetone and beta-hydroxy ketone derivatives against the main protease of SARS-CoV-2 helped identify key binding interactions. scielo.org.za Similarly, docking has been used to study the interaction of various ligands with DNA and other protein targets. nih.govacs.org The results of such studies for Benzenebutanamine, N-hydroxy- would provide hypotheses about its potential mechanism of action and guide further experimental work.

Structure-Activity Relationship (SAR) Derivations for Benzenebutanamine, N-hydroxy- Analogues Based on Computational Predictions

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods can be used to build predictive SAR models by calculating properties for a series of analogues and correlating them with their activity.

For phenethylamine derivatives, extensive SAR studies have been conducted. nih.gov These studies have shown that modifications to the phenyl ring, the ethylamine (B1201723) side chain, and the amino group can drastically alter receptor affinity and functional activity. mdpi.comnih.gov For example, introducing N-benzyl substituents on phenethylamines can dramatically improve binding affinity at certain serotonin receptors. nih.gov

A computational SAR study on Benzenebutanamine, N-hydroxy- analogues would involve:

Designing a virtual library of related molecules with systematic variations (e.g., changing the length of the alkyl chain, adding substituents to the phenyl ring, or modifying the N-hydroxy group).

Calculating key molecular descriptors (e.g., electronic properties from DFT, shape, lipophilicity) for each analogue.

Using these descriptors to build a quantitative structure-activity relationship (QSAR) model that predicts the activity of new, untested analogues.

Such models help in rationally designing new compounds with potentially improved potency or selectivity, thereby accelerating the drug discovery process. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Benzenebutanamine, N Hydroxy

Integration with Advanced Bio-orthogonal Chemistry Techniques

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The N-hydroxy amine functionality of Benzenebutanamine, N-hydroxy- makes it a candidate for several cutting-edge bio-orthogonal strategies. These techniques are invaluable for labeling and tracking biomolecules in real-time within complex cellular environments. nih.govescholarship.org

One promising avenue is the strain-promoted alkyne-nitrone cycloaddition (SPANC). The N-hydroxy group can be oxidized in situ to a nitrone, which then rapidly and specifically reacts with a strained alkyne, such as cyclooctyne, to form a stable conjugate. nih.gov This reaction is known for its fast kinetics and biocompatibility. wikipedia.org Another potential application lies in the bio-orthogonal hydroamination of strained or activated alkynes, a reaction class that has been explored with N,N-dialkylhydroxylamines. nih.gov Adapting this chemistry to Benzenebutanamine, N-hydroxy- could provide a new tool for "click and release" strategies, where a molecule of interest is attached to a biomolecule and later cleaved on demand. nih.gov

The integration of Benzenebutanamine, N-hydroxy- into these workflows would involve its incorporation as a chemical reporter into a substrate of interest, followed by detection with a probe containing the complementary reactive partner. This two-step labeling strategy has revolutionized the study of biomolecules that are not amenable to genetic tagging. escholarship.org

Bio-orthogonal Reaction Reactive Partners Typical 2nd Order Rate Constant (M⁻¹s⁻¹) Potential Role for Benzenebutanamine, N-hydroxy-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne0.1 - 1.0N/A (Serves as a benchmark)
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Nitrone (from N-hydroxy amine) + Cyclooctyne12 - 32As the precursor to the nitrone reactive group. wikipedia.org
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene1 - 1000+N/A (Serves as a benchmark)
Bio-orthogonal HydroaminationHydroxylamine (B1172632) + Activated AlkyneUp to 84As the hydroxylamine reactive partner.

Potential as a Modular Building Block in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the design of complex, functional assemblies from molecular components linked by non-covalent interactions. nih.gov The structure of Benzenebutanamine, N-hydroxy- is inherently modular, possessing distinct domains that can participate in various non-covalent interactions, making it an attractive building block for self-assembling materials.

The key structural features include:

The Phenyl Ring: Capable of engaging in π-π stacking and hydrophobic interactions.

The Butyl Chain: A flexible hydrophobic spacer that can contribute to van der Waals forces and influence packing geometry.

The N-hydroxy Group: A potent hydrogen bond donor and acceptor.

This combination of interaction motifs suggests that Benzenebutanamine, N-hydroxy- or its derivatives could be used to construct a variety of supramolecular structures, such as hydrogels, liquid crystals, or functional polymers. Polymers containing hydroxyl amine groups, known as poly(β-hydroxyl amine)s, have been identified as valuable precursors for supramolecular elastomers due to their capacity for both hydrogen bonding and metal coordination. mdpi.com By exploiting these interactions, materials with tunable properties, such as self-healing capabilities or stimulus-responsiveness, could be developed. mdpi.com

Structural Moiety Potential Non-Covalent Interaction Role in Supramolecular Assembly
Phenyl Groupπ-π StackingDirectional ordering, formation of columnar or lamellar structures.
Butyl ChainHydrophobic Interactions / van der Waals ForcesPhase separation in aqueous media, formation of micellar or vesicular structures, influencing material flexibility.
N-hydroxy GroupHydrogen Bonding (Donor and Acceptor)Formation of defined networks (e.g., chains, sheets), enhancing structural integrity and thermal stability. researchgate.net
Nitrogen AtomMetal CoordinationCross-linking polymer chains, creating metallo-supramolecular materials with specific catalytic or electronic properties. mdpi.com

Unexplored Mechanistic Roles in Cellular Pathways (In Vitro Studies)

N-hydroxy amines are known intermediates in the metabolic pathways of various compounds, including both therapeutic agents and carcinogenic aromatic amines. nih.gov The N-hydroxylation of amines, often catalyzed by cytochrome P450 enzymes, can be an activation step leading to more reactive species. nih.gov Consequently, Benzenebutanamine, N-hydroxy- could play several unexplored roles in cellular environments that warrant investigation through in vitro studies.

Future research could explore its metabolic fate and stability in the presence of liver microsomes or specific P450 isozymes. Such studies would clarify whether it is further oxidized to a reactive nitroso derivative or a nitroxyl (B88944) radical, or if it is reduced back to the parent amine. These reactive intermediates are capable of covalently modifying cellular macromolecules like DNA and proteins, a mechanism of toxicity for some N-hydroxy arylamines. nih.gov

Conversely, some hydroxylamine derivatives have shown therapeutic potential, for example, as antibacterial agents. nih.govacs.org In vitro assays could be employed to screen Benzenebutanamine, N-hydroxy- for specific biological activities, such as enzyme inhibition or antimicrobial effects. Understanding its interaction with cellular components is a critical first step toward evaluating its potential toxicological profile or therapeutic utility.

Potential Cellular Role Relevant In Vitro Assay Endpoint/Information Gained
Metabolic IntermediateIncubation with liver microsomes (S9 fraction) or recombinant P450 enzymes.Identification of metabolites (e.g., nitroso, amine), determination of metabolic stability.
Genotoxicity PrecursorAmes test (bacterial reverse mutation assay); Comet assay with cultured cells.Assessment of mutagenic potential; detection of DNA damage.
Enzyme ModulatorSpecific enzyme activity assays (e.g., protease, kinase, transferase).Determination of inhibitory or activating effects (IC₅₀/EC₅₀ values).
Redox ActivityElectron Paramagnetic Resonance (EPR) spectroscopy with spin trapping; cellular ROS assays.Detection of free radical formation (nitroxyl); measurement of impact on cellular oxidative stress.
Antimicrobial AgentMinimum Inhibitory Concentration (MIC) assays against bacterial strains.Quantification of antibacterial potency. nih.govacs.org

Addressing Research Gaps and Challenges in the Study of N-Hydroxy Amines, with Focus on Benzenebutanamine, N-hydroxy-

The foremost research gap concerning Benzenebutanamine, N-hydroxy- is the lack of foundational studies on its synthesis, characterization, and reactivity. Extrapolating from the broader class of N-hydroxy amines, several challenges can be anticipated.

Synthesis and Stability: The synthesis of hydroxylamines can be challenging. researchgate.net Methods like the catalytic reduction of oximes or the oxidation of amines often require careful control to prevent over-reduction to the amine or over-oxidation to the nitroso or nitro compound. nih.govmdpi.com N-hydroxy amines are often oxidatively labile, which complicates their purification and long-term storage. iris-biotech.de Developing robust and scalable synthetic routes to Benzenebutanamine, N-hydroxy- and potentially more stable, protected derivatives is a critical first step for any future research.

Reactivity and Selectivity: The N-hydroxy amine group is highly reactive. While this is advantageous for applications like bio-orthogonal chemistry, controlling this reactivity to achieve selectivity in complex environments is a significant hurdle. Undesired side reactions can occur in biological media, and the conditions for specific transformations must be carefully optimized.

Analytical Methods: The inherent instability and reactivity of N-hydroxy amines can make their analysis difficult. Developing reliable analytical methods, likely based on chromatography coupled with mass spectrometry (LC-MS), will be essential for studying its metabolic fate, reaction kinetics, and for quality control of synthesized material.

Future work should systematically address these challenges by focusing on:

Establishing efficient and selective synthetic protocols.

Characterizing the compound's physicochemical properties, including its stability under various conditions.

Conducting systematic studies of its reactivity with key biological functional groups and bio-orthogonal partners.

Overcoming these fundamental hurdles will be paramount to unlocking the promising future research avenues for Benzenebutanamine, N-hydroxy-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy benzenebutanamine derivatives, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves reacting hydroxylamine derivatives with appropriate precursors under controlled conditions. For example, N-hydroxylamine synthesis can be optimized by adjusting pH, temperature, and stoichiometric ratios of reagents. Evidence from N-hydroxysuccinimide synthesis (via succinic anhydride and hydroxylamine) suggests yields of 58–61% under acidic conditions, with purity ≥97% achieved through recrystallization . For benzenebutanamine derivatives, analogous methods may involve substituting precursors (e.g., benzenebutanoyl chloride) and optimizing solvent systems (e.g., ethanol/water mixtures) to enhance nucleophilic substitution efficiency.

Q. How can the structural integrity and purity of N-hydroxy benzenebutanamine be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify characteristic N–O and N–H stretches (e.g., 3200–3400 cm⁻¹ for hydroxylamine groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) and compare fragmentation patterns with reference standards .
  • Chromatography : Employ HPLC with UV detection (e.g., at 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients for separation .

Q. What are the key stability considerations for storing N-hydroxy benzenebutanamine, and which analytical methods monitor decomposition?

  • Methodological Answer : Stability is influenced by light, temperature, and pH. Store samples in amber vials at –20°C under inert gas (e.g., argon). Monitor degradation via:

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and analyze degradation products using LC-MS .
  • Biodegradation Assays : Track hydrolysis rates in aqueous buffers (pH 4–9) and compare to hydroxamic acid analogs, which exhibit variable half-lives depending on substituents .

Advanced Research Questions

Q. What advanced chromatographic techniques are suitable for analyzing metabolic byproducts of N-hydroxy benzenebutanamine in biological systems?

  • Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity for metabolite identification. Key steps:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma or urine .
  • Chromatographic Conditions : Employ a BEH C18 column (1.7 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • MS Detection : Operate in multiple reaction monitoring (MRM) mode, targeting precursor-to-product ion transitions specific to hydroxylamine derivatives (e.g., m/z 180 → 123) .

Q. How can researchers resolve discrepancies in reported degradation rates of N-hydroxy benzenebutanamine under varying environmental conditions?

  • Methodological Answer : Discrepancies often arise from differences in experimental design. To reconcile

  • Control Variables : Standardize parameters (e.g., ionic strength, dissolved oxygen levels) across studies.
  • Comparative Kinetic Modeling : Apply first-order kinetics to degradation data and compare rate constants (k) under identical conditions. For example, hydroxamic acids like benzohydroxamic acid degrade faster at pH >7 due to base-catalyzed hydrolysis .
  • Computational Validation : Use density functional theory (DFT) to predict hydrolysis pathways and compare with experimental results .

Q. What computational approaches predict the reactivity of N-hydroxy benzenebutanamine in complex reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between N-hydroxy groups and solvent molecules (e.g., water, DMSO) to assess solvation effects.
  • Quantum Mechanical Calculations : Use Gaussian software with B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (BDEs) for N–O bonds, predicting susceptibility to oxidative cleavage .
  • Docking Studies : Evaluate binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding interactions with hydroxylamine moieties .

Q. How do structural modifications of the benzene ring in N-hydroxy benzenebutanamine affect its biochemical interactions?

  • Methodological Answer : Substituents alter electronic and steric properties, influencing reactivity:

  • Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents (e.g., 4-fluoro derivatives) increase electrophilicity, enhancing covalent adduct formation with biomolecules .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility and modulate redox potential, as seen in 4-methoxy-N-propyl analogs .
  • Experimental Validation : Synthesize derivatives and compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to establish structure-activity relationships (SARs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.